![molecular formula C11H7N5O4 B14510996 2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione CAS No. 64143-01-7](/img/structure/B14510996.png)
2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Scientific Research Applications
2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and exhibit similar biological activities.
Pyrimido[5,4-d]pyrimidines: These analogs also share structural similarities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydrazinyl and nitro groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
64143-01-7 |
|---|---|
Molecular Formula |
C11H7N5O4 |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2-diazenyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-diol |
InChI |
InChI=1S/C11H7N5O4/c12-15-11-13-8-6-3-4(16(19)20)1-2-5(6)9(17)7(8)10(18)14-11/h1-3,12,17-18H,(H,13,14) |
InChI Key |
RZQJIYXJWFNBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(N=C(NC3=C2C=C1[N+](=O)[O-])N=N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



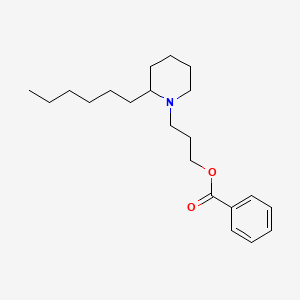


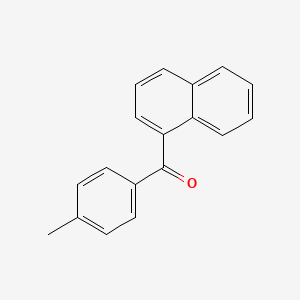
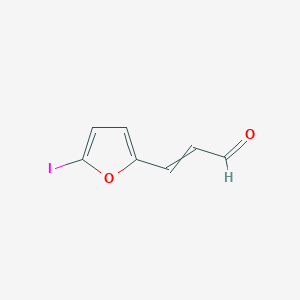
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
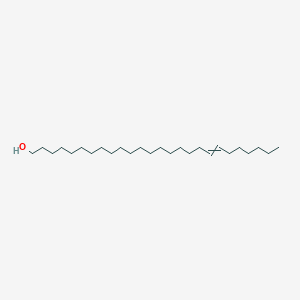
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
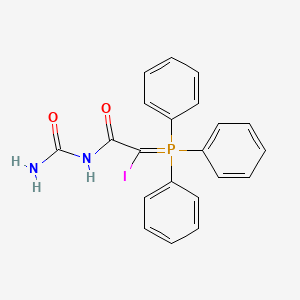
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
